![molecular formula C3H7F3SSi B14370138 Trifluoro[2-(methylsulfanyl)ethyl]silane CAS No. 93575-03-2](/img/structure/B14370138.png)
Trifluoro[2-(methylsulfanyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoro[2-(methylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a silicon atom, along with a methylsulfanyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro[2-(methylsulfanyl)ethyl]silane typically involves the reaction of a suitable silicon precursor with a trifluoromethylating agent. One common method is the reaction of a chlorosilane with trifluoromethyl lithium or trifluoromethyl trimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Trifluoro[2-(methylsulfanyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The silicon atom can participate in substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing compounds.
科学的研究の応用
Trifluoro[2-(methylsulfanyl)ethyl]silane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of advanced materials, including coatings and polymers.
作用機序
The mechanism by which Trifluoro[2-(methylsulfanyl)ethyl]silane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon atom can also participate in various chemical reactions, contributing to the overall mechanism of action.
類似化合物との比較
Similar Compounds
Trifluorosilane: A simpler compound with a trifluoromethyl group attached to silicon.
Uniqueness
Trifluoro[2-(methylsulfanyl)ethyl]silane is unique due to the presence of both a trifluoromethyl group and a methylsulfanyl ethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
93575-03-2 |
|---|---|
分子式 |
C3H7F3SSi |
分子量 |
160.24 g/mol |
IUPAC名 |
trifluoro(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C3H7F3SSi/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
InChIキー |
KVHWAAWFDSJZGX-UHFFFAOYSA-N |
正規SMILES |
CSCC[Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



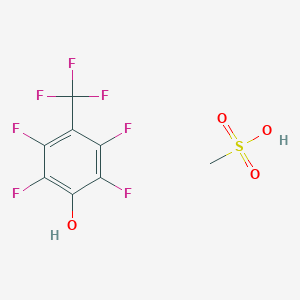
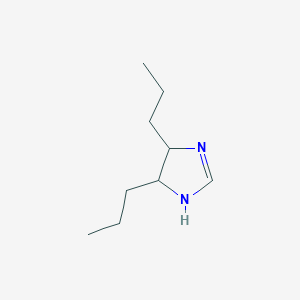
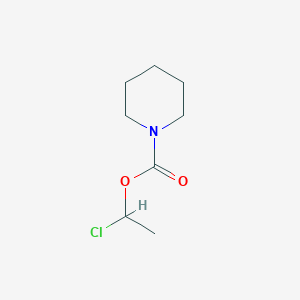
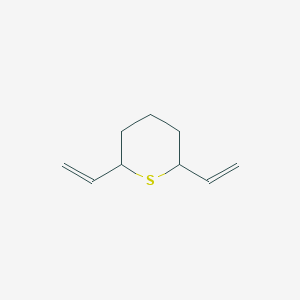
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
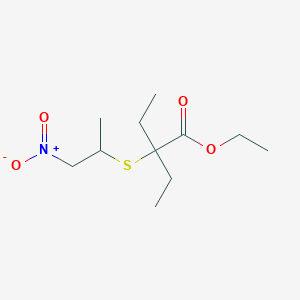
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
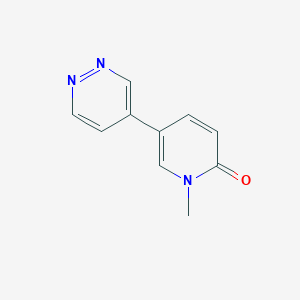
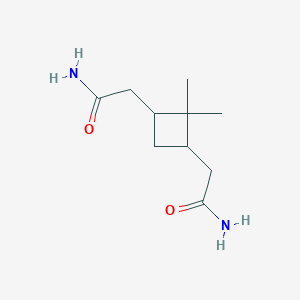

![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)

